25-O-Deacetyl Rifabutin
Vue d'ensemble
Description
25-O-Deacetyl Rifabutin (25-O-DAR) is a semisynthetic derivative of rifabutin, a broad-spectrum antibiotic used to treat tuberculosis and other mycobacterial infections. 25-O-DAR is a prodrug of rifabutin and is used to increase the bioavailability of rifabutin. 25-O-DAR is an important tool for studying the mechanism of action of rifabutin and for researching its potential applications in the medical field.
Applications De Recherche Scientifique
Application in Tuberculosis Research
Summary of the Application
25-O-Deacetyl Rifabutin is utilized in scientific studies to investigate the underlying mechanisms by which rifabutin operates, particularly its interaction with the cell wall synthesis of Mycobacterium tuberculosis . It has been instrumental in examining the bacterium responsible for tuberculosis and exploring rifabutin’s potential broader applications .
Methods of Application or Experimental Procedures
In one study, the in vitro activity of rifapentine and its metabolite, 25-O-desacetylrifapentine, was determined against Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis and M. bovis BCG. MICs were determined radiometrically and by the 1% proportional method using Middlebrook 7H11 agar .
Results or Outcomes
The study found that the inhibitory activity of 25-O-desacetylrifapentine was comparable to that of rifampicin . However, clinical isolates of M. tuberculosis with a high degree of resistance to rifampicin were also highly resistant to 25-O-desacetylrifapentine .
Application in Pharmacokinetics Research
Summary of the Application
25-O-Deacetyl Rifabutin has been used in pharmacokinetic studies to evaluate the effect of multiple doses of other drugs on the pharmacokinetics of rifabutin .
Results or Outcomes
The study aimed to evaluate the effect of repeated doses of itraconazole on the pharmacokinetics of intravenous rifabutin . The results of this study are not yet available.
Application in HIV Research
Summary of the Application
25-O-Deacetyl Rifabutin has been used in HIV research, particularly in studies involving co-infection with Mycobacterium tuberculosis . It’s used to evaluate the safety and pharmacokinetics of rifabutin when given with lopinavir/ritonavir in children .
Methods of Application or Experimental Procedures
In a study, the effect of steady-state ritonavir-boosted tipranavir 500/200 mg on the pharmacokinetic parameters of a single dose of rifabutin and 25-O-desacetyl-rifabutin were determined in a controlled, two-period study with healthy volunteers .
Results or Outcomes
The study found that the neutrophil count declined in all children; two children experienced grade 4 neutropenia, which resolved rapidly without complications. There was strong correlation between AUC 0–48 measures and neutrophil counts .
Application in Pharmacology Research
Summary of the Application
25-O-Deacetyl Rifabutin has been used in pharmacology research, particularly in studies involving the absorption, disposition, and preliminary metabolic pathway of 14C-rifabutin in animals and man .
Methods of Application or Experimental Procedures
In one study, 14C-Rifabutin was given orally to rats, rabbits, and monkeys at a dose of 25 mg/kg and to healthy volunteers at a dose of 270 mg .
Results or Outcomes
The study found that rifabutin accounted for 8.5% and 4.6% of the dose in 0–24 h urine of rats and man respectively, whereas in rabbit and monkey urine only traces of this compound were detected. The main known metabolite in all animal species was 31-OH rifabutin; 25-O-deacetyl rifabutin was detected only in rat and man .
Propriétés
IUPAC Name |
(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,46,49-53H,16-19H2,1-11H3/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIPPWHISSKVGV-YJFZWFQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136240573 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.